molecular formula C9H16N2S B13864864 4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine CAS No. 82721-88-8

4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine

Cat. No.: B13864864
CAS No.: 82721-88-8
M. Wt: 184.30 g/mol
InChI Key: PEYFAVXZJITYMY-UHFFFAOYSA-N
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Description

4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers interested in this substituted 1,3-thiazol-2-amine are advised to contact our technical support team for detailed information on availability, specifications, and potential applications in specialized chemical synthesis. The specific physicochemical properties, handling precautions, and storage conditions for this compound should be verified with the supplier.

Properties

CAS No.

82721-88-8

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

4-tert-butyl-N,N-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H16N2S/c1-9(2,3)7-6-12-8(10-7)11(4)5/h6H,1-5H3

InChI Key

PEYFAVXZJITYMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)N(C)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

General Reaction Scheme:

$$
\text{Substituted thiourea} + \text{Substituted α-haloketone} \rightarrow \text{4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine}
$$

Stepwise Procedure:

  • Step 1: Synthesis of N,N-dimethylthiourea

    • N,N-dimethylamine is reacted with isothiocyanate to yield N,N-dimethylthiourea.
    • Alternatively, commercial N,N-dimethylthiourea may be used.
  • Step 2: Synthesis of 2-bromo-4-tert-butylacetophenone (or similar α-bromoketone)

    • 4-tert-butylacetophenone is brominated at the α-position using bromine or N-bromosuccinimide.
  • Step 3: Cyclization (Hantzsch Reaction)

    • N,N-dimethylthiourea and the α-bromoketone are refluxed in ethanol or another suitable solvent.
    • The reaction mixture is stirred for several hours, leading to cyclization and formation of the thiazole ring.
    • The product is isolated by extraction and purified by recrystallization or chromatography.

Reaction Conditions and Yields:

Step Reagents Solvent Temperature Time Yield (%) Reference
1 N,N-dimethylamine, isothiocyanate Water/ethanol 0–25°C 1–2 h 85–90
2 4-tert-butylacetophenone, Br2 or NBS CH2Cl2 0–25°C 2–4 h 75–80
3 N,N-dimethylthiourea, α-bromoketone Ethanol Reflux 3–6 h 60–80

Notes:

  • The overall yield is typically moderate to good, depending on purification and scale.
  • The reaction tolerates a range of functional groups, allowing for library synthesis of analogues.

Chemical Reactions Analysis

4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine are compared below, focusing on substituent effects, bioactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity/Findings Reference(s)
This compound 4-tert-butyl, 2-(N,N-dimethylamino) 156.25 Structural studies (DFT), thermal stability
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) 4-(4-methoxyphenyl), 2-(2,4-dimethoxyphenyl) ~350* Tubulin inhibition (IC₅₀ ≈ 0.5 μM), G2/M arrest in cancer cells
MortaparibMild 4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl, sulfanyl-methyl ~450* Dual inhibition of Mortalin and PARP1
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole, 2-nitrophenyl-triazole 324.35 Antiproliferative activity (specific IC₅₀ not reported)
4-Pyridin-2-yl-1,3-thiazol-2-amine (PTA) 4-pyridinyl 163.21 Inhibits autophagy-related PfAtg8 (IC₅₀: 6–18 μM)
4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine 5-(1H-triazol-1-yl), 2-fluorophenyl 317.39 Antitumor activity (IC₅₀: 0.122 μmol/mL vs. Hela cells)

*Estimated based on substituent contributions.

Structural and Electronic Effects

  • Substituent Position and Bulk : The tert-butyl group in this compound increases lipophilicity compared to analogs like PTA (4-pyridinyl), which has a polar pyridine ring. This enhances membrane permeability but may reduce solubility vs. .
  • Bioisosteric Replacements: In MortaparibMild, the triazole and sulfanyl-methyl groups introduce hydrogen-bonding capacity, enabling dual target engagement (Mortalin/PARP1), unlike the dimethylamino group in the parent compound .

Key Research Findings

Thermal Stability : The tert-butyl group in this compound contributes to high thermal stability (zero-point energy: 123.4 kcal/mol), advantageous for drug formulation .

Mechanistic Divergence : Unlike PTA , which targets autophagy-related proteins, the tert-butyl derivative’s bioactivity remains underexplored, highlighting a research gap .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclization of tert-butyl-substituted thiazole precursors. A common approach involves reacting tert-butylthioamide derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Solvent choice and stoichiometric ratios of reactants are critical for yield optimization. For example, excess dimethylamine can drive the amination step, while controlled heating prevents side reactions like over-alkylation . Parallel synthesis methods for analogous thiazoles suggest microwave-assisted reactions can reduce reaction times by 40–60% .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, thiazole ring protons at δ 6.5–7.5 ppm) .
  • HPLC-MS (with C18 columns) to assess purity (>97% as per CAS specifications) and detect trace impurities .
  • X-ray crystallography for resolving stereochemical ambiguities, as demonstrated for structurally similar thiazoles .

Q. How can solubility challenges be addressed in biological assays?

  • Methodological Answer : The compound shows limited aqueous solubility but dissolves in DMSO, chloroform, or methanol. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Sonication (30–60 sec) and warming to 40°C enhance dissolution. For in vivo applications, nanoformulation (e.g., liposomal encapsulation) can improve bioavailability .

Advanced Research Questions

Q. How can QSAR models be designed to predict the bioactivity of this compound derivatives?

  • Methodological Answer :

Descriptor Selection : Use electronic (Hammett σ, logP) and steric parameters (molar refractivity, tert-butyl group bulkiness) derived from analogous thiazoles .

Training Data : Curate bioactivity data from PubChem (CID 2734202) and literature IC₅₀ values for antimicrobial or anticancer targets .

Validation : Apply leave-one-out cross-validation and compare predicted vs. experimental activities for derivatives like 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine (R² >0.85 indicates robustness) .

Q. What strategies resolve contradictions in reported receptor-binding affinities across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or protein conformational states. To address this:

  • Standardize Assays : Use SPR (surface plasmon resonance) with immobilized targets (e.g., kinase domains) under controlled buffer conditions (pH 7.4, 25°C).
  • Competitive Binding Studies : Compare with reference inhibitors (e.g., staurosporine for kinases) to normalize affinity measurements .
  • Molecular Dynamics Simulations : Analyze ligand-receptor docking stability (e.g., via AutoDock Vina) to identify key binding residues (e.g., hydrophobic interactions with tert-butyl groups) .

Q. How can structural modifications enhance selectivity for cancer vs. microbial targets?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the tert-butyl group with trifluoromethyl (improves metabolic stability) or introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to modulate electron density on the thiazole ring .
  • Hybridization : Conjugate with triazole moieties (e.g., 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine) to exploit dual binding modes in kinase and CYP450 targets .

Data Contradiction Analysis

Q. How to reconcile divergent cytotoxicity results in different cell lines?

  • Methodological Answer : Variability may stem from cell-specific uptake or efflux mechanisms. Conduct:

  • Transport Assays : Measure intracellular concentrations via LC-MS/MS after 24h exposure.
  • ABC Transporter Inhibition : Co-treat with verapamil (P-gp inhibitor) to assess efflux effects.
  • Transcriptomic Profiling : Compare expression of detoxification enzymes (e.g., GSTs) in resistant vs. sensitive lines .

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